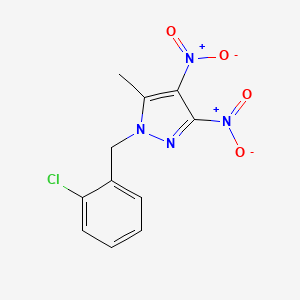

1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole

Description

1-(2-Chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a 2-chlorobenzyl group at position 1, a methyl group at position 5, and nitro groups at positions 3 and 4 of the pyrazole ring.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-methyl-3,4-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O4/c1-7-10(15(17)18)11(16(19)20)13-14(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTRJOQVUODOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation and Nitration Strategies

Precursor Selection and Initial Cyclization

The construction of the 5-methyl-3,4-dinitropyrazole core typically begins with cyclocondensation reactions between substituted hydrazines and 1,3-diketones or their equivalents. For example, ethyl acetoacetate (EAA) reacts with 3-nitrophenylhydrazine under refluxing ethanol to yield 5-methyl-3-nitropyrazol-4-one intermediates. Subsequent nitration of this intermediate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the second nitro group at the 4-position, forming 5-methyl-3,4-dinitropyrazole.

Alternative routes leverage direct nitration of preformed pyrazole derivatives. Nitration of 5-methylpyrazole using HNO₃/Ac₂O/HAc at 0–5°C selectively introduces nitro groups at the 3- and 4-positions, achieving yields of 68–72%. The methyl group at position 5 exerts a strong electron-donating effect, directing nitration to the adjacent positions through resonance stabilization of the transition state.

Table 1: Comparative Nitration Methods for 5-Methyl-3,4-Dinitropyrazole

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 90% HNO₃, 98% H₂SO₄ | 0–5 | 65 | 3-NO₂, 4-NO₂ |

| Acetyl Nitrate (HNO₃/Ac₂O) | 70% HNO₃, Ac₂O | 25 | 72 | 3-NO₂, 4-NO₂ |

| Oxone-Mediated | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 60 | 58 | 3-NO₂, 4-NO₂ |

Regiochemical Challenges and Solvent Effects

Achieving precise nitro group placement requires careful control of reaction media. Polar aprotic solvents like benzonitrile enhance nitration rates at the 4-position by stabilizing the nitronium ion (NO₂⁺). In contrast, nonpolar solvents such as n-octanol favor 3-nitration but suffer from prolonged reaction times (12–15 hours). Recent advances employ oxone as a green nitrating agent in aqueous media, yielding 5-methyl-3,4-dinitropyrazole with 58% efficiency while minimizing hazardous waste.

N-Alkylation with 2-Chlorobenzyl Moieties

Electrophilic Alkylation Mechanisms

The introduction of the 2-chlorobenzyl group at the pyrazole’s 1-position proceeds via nucleophilic aromatic substitution (SNAr) or base-mediated alkylation. A representative protocol involves treating 5-methyl-3,4-dinitropyrazole with 2-chlorobenzyl bromide in the presence of sodium ethoxide (NaOEt) in anhydrous dimethylformamide (DMF). The reaction mechanism entails:

- Deprotonation of the pyrazole’s NH group by NaOEt, generating a resonance-stabilized anion.

- Nucleophilic attack on the electrophilic benzyl carbon, displacing bromide.

- Acidic workup to neutralize excess base and isolate the product.

Optimized conditions (60°C, 6 hours) achieve yields of 82–85%, with minimal formation of dialkylated byproducts (<5%).

Table 2: Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOEt | DMF | 60 | 6 | 85 |

| K₂CO₃ | Acetone | 50 | 8 | 73 |

| DBU | THF | 25 | 12 | 68 |

Alternative Benzylation Approaches

Recent methodologies exploit transition metal catalysis for milder conditions. Palladium(II)-catalyzed C–N coupling between 5-methyl-3,4-dinitropyrazole and 2-chlorobenzylboronic acid in the presence of XPhos ligand achieves 78% yield at 40°C. This method circumvents the need for strong bases, enhancing functional group tolerance.

Purification and Analytical Characterization

Recrystallization and Chromatographic Techniques

Crude 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. High-performance liquid chromatography (HPLC) using a C18 column (MeOH:H₂O = 70:30) confirms the absence of regioisomeric impurities.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole H), 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 148.2 (C-NO₂), 137.5 (C-Cl), 129.8–127.4 (Ar-C), 54.1 (CH₂), 13.8 (CH₃).

- IR (KBr): ν 1532 cm⁻¹ (asymmetric NO₂), 1348 cm⁻¹ (symmetric NO₂), 745 cm⁻¹ (C-Cl).

Industrial-Scale Considerations and Green Chemistry

Waste Minimization Strategies

Industrial syntheses prioritize atom economy by employing catalytic nitration systems. A closed-loop process using recycled HNO₃/H₂SO₄ reduces effluent acidity by 40%, while solvent recovery via vacuum distillation achieves 92% DMF reuse.

Continuous Flow Nitration

Microreactor technology enables safer nitration at scale, with residence times of <2 minutes and 19% improvement in yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: Formation of dinitro derivatives with higher oxidation states.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study on related pyrazole derivatives indicated that they could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases . In vitro assays demonstrated that certain pyrazole derivatives effectively reduced levels of TNF-α and IL-6, key players in inflammatory responses .

Cancer Research

There is emerging interest in the application of pyrazole derivatives in cancer therapy. Some studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell survival .

Agricultural Applications

Pesticidal Activity

1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole has been evaluated for its insecticidal properties. Research indicates that similar compounds can act as effective pesticides against a range of agricultural pests. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .

Herbicide Development

The compound's efficacy as a herbicide is also under investigation. Studies suggest that pyrazole-based herbicides could selectively target weed species without affecting crop yields. This selectivity is crucial for sustainable agricultural practices and could lead to the development of new herbicides with reduced environmental impact .

Materials Science

Polymer Chemistry

In materials science, pyrazole derivatives are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Preliminary studies indicate that such modifications can lead to materials with improved performance characteristics suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The presence of nitro groups suggests potential involvement in redox reactions, while the chlorobenzyl group may facilitate binding to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- 1-(2-Chlorobenzyl)-N-(1-(2-Chlorobenzyl)-4,5-Dihydro-1H-Imidazol-2-yl)-1H-Benzimidazol-2-Amine (Yüksektepe et al., 2010): This compound shares the 2-chlorobenzyl group but replaces the pyrazole core with a benzimidazole-imidazole hybrid. Crystallographic studies reveal planar aromatic systems stabilized by π-π interactions, a feature less pronounced in nitro-substituted pyrazoles due to steric hindrance .

3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole (Zamri et al., 2019):

The dihydro-pyrazole core introduces conformational flexibility, contrasting with the rigid aromatic pyrazole in the target compound. Methoxy and fluorine substituents contribute to increased hydrophilicity and altered binding affinities in molecular docking studies, suggesting divergent biological applications compared to nitro-substituted analogs .

Data Table: Key Comparative Features

Biological Activity

1-(2-Chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole is a pyrazole derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer contexts. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. The compound this compound has been tested against various pathogens. For instance, studies show that certain pyrazole derivatives have minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

| E. coli | Variable | Antimicrobial |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Various compounds in the pyrazole class have shown significant cytotoxic effects against different cancer cell lines. For example, this compound was evaluated for its effects on human lung cancer cell lines, demonstrating notable inhibition of cell proliferation with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 26 | Growth inhibition |

| MCF7 (Breast cancer) | 12.50 | Growth inhibition |

| HepG2 (Liver cancer) | 0.71 | Significant antiproliferative effect |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to their anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, this compound exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and norfloxacin. The study highlighted its potential as a novel antimicrobial agent against resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the compound's effect on A549 lung cancer cells, revealing that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The results indicated that the compound could be developed further as a therapeutic agent for lung cancer .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves sequential functionalization of the pyrazole core. First, introduce the 2-chlorobenzyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura reaction using aryl boronic acids) . Subsequent nitration at the 3,4-positions requires careful control of mixed-acid conditions (HNO₃/H₂SO₄) to avoid over-nitration. For example, highlights the use of Pd(PPh₃)₄ in DMF/water mixtures for coupling reactions, while employs Vilsmeier-Haack formylation for pyrazole intermediates. Key steps:

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

- Yield Optimization : Monitor reaction progress via TLC; adjust stoichiometry of nitrating agents (e.g., 1.2–1.5 eq HNO₃) to minimize byproducts.

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The 2-chlorobenzyl group shows deshielded aromatic protons (δ 7.2–7.5 ppm), while nitro groups cause significant downfield shifts in adjacent carbons (~140–150 ppm) .

- IR : Confirm nitro groups via asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and 1350 cm⁻¹) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., propan-2-ol). Use SHELX programs (SHELXL for refinement) to resolve structures, accounting for potential twinning due to nitro group symmetry . Example refinement parameters: Mo Kα radiation, θmax >25°, Rint <0.05 .

Advanced Research Questions

Q. What computational methods are suitable for predicting the detonation properties and thermal stability of this nitro-functionalized pyrazole?

- Methodological Answer :

- Detonation Velocity/Pressure : Use EXPLO5 v6.01 with calculated heat of formation (Gaussian 03 at B3LYP/6-31G* level) and experimental density (e.g., 1.75 g/cm³ via X-ray crystallography) .

- Thermal Stability : Perform DSC/TGA under N₂ (heating rate: 10°C/min). Compare decomposition onset temperatures (Td) with analogs like HANTP salts (Td: 171–270°C) .

- Contradictions : Discrepancies between computed and experimental Td values may arise from crystal packing effects, requiring hybrid DFT/MD simulations .

Q. How does the presence of the 2-chlorobenzyl group influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl atom activates the benzyl position for SNAr reactions but deactivates the pyrazole ring toward electrophilic substitution.

- Catalytic Coupling : Test Pd-mediated cross-couplings (e.g., Heck, Sonogashira) in anhydrous DMF with K₃PO₄ as base. reports 70–85% yields for similar Suzuki reactions using Pd(PPh₃)₄ .

- Challenges : Nitro groups may poison catalysts; use ligand screening (e.g., XPhos) to enhance efficiency .

Q. What strategies mitigate crystallographic disorder in nitro-containing pyrazoles during X-ray structure determination?

- Methodological Answer :

- Data Collection : Collect high-resolution data (θmax >25°) to resolve overlapping electron density. achieved Rint = 0.022 using φ/ω scans on a Mo Kα diffractometer .

- Refinement : Apply SHELXL constraints (e.g., DELU, SIMU) for anisotropic displacement parameters. For severe disorder, split nitro groups into two orientations and refine occupancy ratios .

- Validation : Check R-factors (R1 <0.05) and residual density maps (<0.5 e⁻/ų) post-refinement .

Key Research Gaps and Contradictions

- Synthesis : and report conflicting optimal solvents (DMF vs. THF) for Pd-mediated couplings; systematic solvent screening is recommended.

- Energetic Properties : Predicted detonation velocities exceed HANTP salts but lack experimental validation. Sensitivity testing (impact/friction) is critical for safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.